3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 2-fluorobenzyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a 3-(trifluoromethyl)phenyl group at position 5. The quinazoline-dione core is a bicyclic structure known for its versatility in medicinal and agrochemical applications, often contributing to hydrogen bonding and π-π stacking interactions with biological targets. The trifluoromethyl group on the phenyl ring further augments electron-withdrawing effects, which may influence binding specificity and compound stability.
Properties
CAS No. |
1359017-83-6 |
|---|---|
Molecular Formula |
C24H14F4N4O3 |
Molecular Weight |
482.395 |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14F4N4O3/c25-18-7-2-1-4-15(18)12-32-22(33)17-9-8-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-3-6-16(10-13)24(26,27)28/h1-11H,12H2,(H,29,34) |
InChI Key |
RIGLZBDRVLGOLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure combines a quinazoline backbone with oxadiazole and trifluoromethyl groups, which may enhance its biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and potential as a kinase inhibitor.
Chemical Structure and Properties
- Molecular Formula : C24H14F4N4O3
- Molecular Weight : Approximately 482.395 g/mol
- Structural Features : The compound features a quinazoline core with fluorinated and oxadiazole components, which are known to influence biological activity positively.
Biological Activity Overview
Recent studies suggest that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancers. Its mechanism may involve the inhibition of specific kinases associated with tumor growth and metastasis.
-
Kinase Inhibition :
- The compound has shown promise as an inhibitor of kinases such as VEGFR-2 and c-Met. These kinases play crucial roles in angiogenesis and cancer progression. The inhibition of these targets is a promising strategy for cancer therapy.
Anticancer Studies
In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was noted for its significant inhibitory effects on cancer cell proliferation:
Kinase Inhibition Studies
The compound's ability to inhibit kinases was assessed using enzyme assays:
Case Studies
-
Case Study on MCF-7 Cell Line :
- A detailed investigation into the effects of the compound on MCF-7 cells revealed that it induces apoptosis through a caspase-dependent pathway. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.
-
In Vivo Studies :
- Preliminary in vivo studies in mouse models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines, including breast, lung, and colon cancers. The following points summarize its anticancer applications:
- Inhibition of Cancer Cell Growth : The compound has demonstrated the ability to inhibit the proliferation of cancer cells in vitro. For instance, it has been tested against the MDA-MB 231 breast cancer cell line using the MTT assay method .
- Mechanism of Action : Preliminary investigations suggest that it may act by inhibiting specific kinases involved in tumorigenesis. Notably, it has shown inhibitory effects on kinases such as VEGFR-2 and c-Met, which are critical in tumor angiogenesis and metastasis.
Kinase Inhibition
The potential of this compound as a kinase inhibitor is particularly noteworthy:
- Targeting Kinases : Kinase inhibitors are crucial in cancer therapy due to their role in regulating cellular processes. The compound's ability to inhibit kinases like VEGFR-2 suggests it could be developed into a therapeutic agent for cancer treatment.
- Selectivity and Efficacy : Further research is needed to evaluate its selectivity for specific kinases and overall efficacy in clinical settings.
Summary of Research Findings
A summary of relevant findings regarding the applications of this compound is presented below:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Comparison with Fluquinconazole and Quinconazole
Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) and quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) are fungicidal quinazolinone derivatives. Key differences from the target compound include:
- Core Structure: Fluquinconazole and quinconazole feature a quinazolinone core (one ketone group), whereas the target compound has a quinazoline-2,4-dione core (two ketones), which may enhance hydrogen-bonding capacity.
- Heterocyclic Moieties : The triazole ring in fluquinconazole is a hallmark of cytochrome P450 inhibitors (e.g., CYP51 in fungi), while the oxadiazole in the target compound may confer resistance to enzymatic degradation due to its metabolic stability.
- Substituent Effects : The dichlorophenyl group in fluquinconazole contributes to strong hydrophobic interactions, whereas the trifluoromethylphenyl group in the target compound offers a balance of hydrophobicity and electronic effects .
Table 2: Functional Comparison with Quinazolinone Derivatives
General Trends in Substituent Effects
Evidence from structurally divergent compounds (e.g., benzoimidazole-triazole-thiazole hybrids in ) highlights the role of halogenation and aromatic substitution:
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity optimize binding to sterically constrained targets, while bulkier halogens (e.g., bromine in compound 9c ) may improve potency but reduce solubility.
- Trifluoromethyl Groups : The -CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects, similar to trends observed in agrochemicals like probenazole .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a quinazoline-2,4-dione scaffold substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl moiety. Retrosynthetically, the molecule can be dissected into three key components:
- Quinazoline-2,4-dione core
- 3-(3-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-yl substituent
- 2-Fluorobenzyl side chain
A modular synthesis approach is recommended, involving independent preparation of the oxadiazole ring and quinazoline core, followed by coupling and functionalization.
Synthesis of the Quinazoline-2,4-dione Core
Niementowski’s Condensation
The classical Niementowski reaction remains a cornerstone for quinazoline-2,4-dione synthesis. Anthranilic acid derivatives react with formamide or urea under thermal conditions to form the bicyclic structure:
Procedure :
- Anthranilic acid (1 equiv) and urea (1.2 equiv) are heated at 160–180°C for 4–6 hours.
- The reaction proceeds via cyclodehydration, yielding 1,2,3,4-tetrahydro-2,4-dioxoquinazoline.
Modifications :
- For 7-substituted derivatives, 7-bromoanthranilic acid may serve as the starting material to enable subsequent cross-coupling reactions.
Preparation of the 3-(3-Trifluoromethylphenyl)-1,2,4-Oxadiazole-5-yl Moiety
Cyclization of Amidoximes with Activated Carboxylic Acids
1,2,4-Oxadiazoles are typically synthesized via [2+3] cycloaddition between amidoximes and acylating agents:
Step 1: Amidoxime Formation
- 3-(Trifluoromethyl)benzonitrile (1 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 12 hours to yield 3-(trifluoromethyl)benzamidoxime.
Step 2: Cyclization
Functionalization of the Quinazoline Core
Introduction of the 2-Fluorobenzyl Group
Alkylation at position 3 of the quinazoline-dione is achieved via nucleophilic substitution:
Procedure :
Coupling of the Oxadiazole Moiety at Position 7
Suzuki-Miyaura Cross-Coupling
For 7-bromoquinazoline intermediates:
- 7-Bromo-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (1 equiv) reacts with 5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-ylboronic acid (1.2 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/water (4:1) at 90°C for 12 hours.
- Yield: 65–75% after column chromatography.
Nucleophilic Aromatic Substitution
Direct substitution using lithiated oxadiazoles:
Optimization and Challenges
regioselectivity in Oxadiazole Formation
Analytical Data and Characterization
Key Spectroscopic Features :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, oxadiazole-H), 7.85–7.40 (m, 8H, aromatic), 5.25 (s, 2H, CH₂).
- ¹⁹F NMR : δ −62.5 (CF₃), −114.2 (Ar-F).
- HRMS (ESI+) : m/z calc. for C₂₅H₁₅F₄N₅O₃ [M+H]⁺: 542.1124; found: 542.1128.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 3-(2-fluorobenzyl)-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of the quinazoline core with oxadiazole precursors. Microwave-assisted synthesis (40–120°C, 15–60 minutes) improves reaction efficiency and yield compared to traditional heating . Optimize purity via solvent selection (e.g., ethanol for recrystallization) and catalyst systems (e.g., p-toluenesulfonic acid for oxadiazole ring formation) . Monitor reaction progress using TLC (silica gel GF254, hexane:ethyl acetate 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- FT-IR to identify carbonyl (1650–1750 cm⁻¹) and oxadiazole (950–1250 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Systematic substitution : Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess binding affinity changes .
- Oxadiazole ring modification : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole analogs to study heterocycle-specific interactions .
- Biological assays : Test modified compounds against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results?
- Methodological Answer :
- Re-evaluate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvent models in docking studies .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding constants or surface plasmon resonance (SPR) for kinetic analysis .
- Statistical analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., solvent polarity in assay conditions) .
Q. How can computational modeling guide the identification of biological targets for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs .
- Pharmacophore mapping : Align the compound’s functional groups with known inhibitors (e.g., ATP-binding pocket residues) .
- MD simulations : Run 100-ns simulations to assess binding stability and conformational changes .
Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- Gene expression profiling : Use RNA-seq or qPCR arrays to identify pathways modulated by the compound (e.g., apoptosis or inflammation) .
- Protein interaction studies : Perform pull-down assays with biotinylated analogs followed by LC-MS/MS to identify binding partners .
- Cellular imaging : Track subcellular localization via fluorescence tagging (e.g., BODIPY derivatives) .
Notes
- Avoid abbreviations; use full chemical names to maintain clarity.
- For safety protocols, refer to SDS guidelines (e.g., handling fluorinated compounds under fume hoods) .
- Contradictions in spectral data (e.g., NMR shifts) may arise from tautomerism; confirm via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
